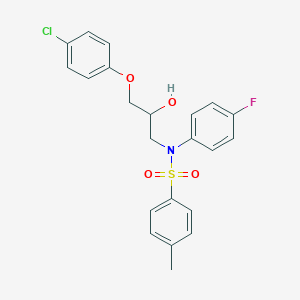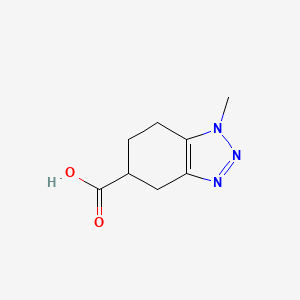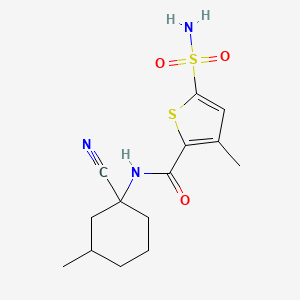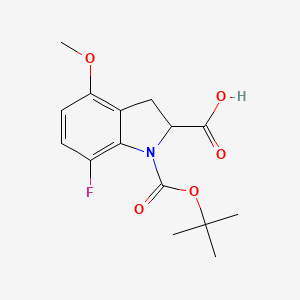
7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O3 and its molecular weight is 452.514. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Methodologies and Chemical Characterizations
Synthesis and Characterization of Bioactive Analogs : Research into bioactive analogs bearing oxadiazole rings, similar to the core structure of the specified compound, reveals synthetic routes and characterizations. One study details the synthesis and antitumor activity of novel bioactive 1,2,4-oxadiazole natural product analogs, highlighting their potential in antitumor applications due to their significant in vitro activity against a panel of cell lines (Maftei et al., 2013).
Development of Herbicide Candidates : Investigations into quinazoline-2,4-dione hybrids for herbicidal activity show the design and synthesis of compounds targeting specific biochemical pathways in plants. For instance, novel pyrazole-quinazoline-2,4-dione hybrids were discovered as potent inhibitors for weed control, showcasing the utility of these compounds in agricultural sciences (He et al., 2020).
Biological Activities and Potential Applications
Anticancer Activities : The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, with structural similarities to the compound of interest, exhibit potent cytotoxic activities. This suggests potential applications in developing anticancer agents (Deady et al., 2003).
Antimicrobial and Antifungal Assays : The exploration of novel chemical scaffolds for antimicrobial and antifungal activities includes the synthesis of quinazoline derivatives with promising bioevaluation results. Such studies indicate the compound's relevance in discovering new antimicrobial agents (Rao et al., 2021).
Efficient Synthetic Protocols : Research also focuses on developing efficient synthetic protocols for related compounds, including quinazoline-2,4(1H,3H)-diones. These studies contribute to the broader field of synthetic organic chemistry, offering scalable and environmentally friendly approaches to complex heterocyclic compounds (Mizuno et al., 2007).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione, which is synthesized via a multi-step reaction sequence. The second intermediate is 3-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione, which is synthesized via a one-pot reaction. The two intermediates are then coupled using a coupling agent to form the final product.", "Starting Materials": [ "2-nitrobenzaldehyde", "ethyl acetoacetate", "phenylacetic acid", "ethyl bromoacetate", "3-aminobenzoic acid", "3,4-dimethylbenzylamine", "thionyl chloride", "sodium azide", "sodium hydride", "ethyl 2-bromoacetate", "2-amino-5-methylthiazole", "acetic anhydride", "sodium methoxide", "3-phenylpropylamine", "4-dimethylaminopyridine", "N,N'-dicyclohexylcarbodiimide", "triethylamine", "dimethylformamide", "chloroform", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of ethyl 2-(2-nitrophenyl)acetate from 2-nitrobenzaldehyde and ethyl acetoacetate using acetic anhydride and sodium methoxide as catalysts.", "Step 2: Reduction of ethyl 2-(2-nitrophenyl)acetate to ethyl 2-(2-aminophenyl)acetate using sodium borohydride as a reducing agent.", "Step 3: Synthesis of 3-(2-aminophenyl)quinazoline-2,4(1H,3H)-dione from ethyl 2-(2-aminophenyl)acetate and phenylacetic acid using thionyl chloride and sodium azide as reagents.", "Step 4: Synthesis of 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione from 3-(2-aminophenyl)quinazoline-2,4(1H,3H)-dione and 3-phenylpropylamine using sodium hydride as a base.", "Step 5: Synthesis of 3-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione from 3-(2-aminophenyl)quinazoline-2,4(1H,3H)-dione, 3,4-dimethylbenzylamine, and ethyl bromoacetate using triethylamine as a base and chloroform as a solvent.", "Step 6: Coupling of 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione and 3-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione using N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine as coupling agents in dimethylformamide.", "Step 7: Purification of the final product using a mixture of methanol and water as a solvent." ] } | |
CAS番号 |
1359250-63-7 |
分子式 |
C27H24N4O3 |
分子量 |
452.514 |
IUPAC名 |
7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-phenylpropyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O3/c1-17-10-11-20(15-18(17)2)24-29-25(34-30-24)21-12-13-22-23(16-21)28-27(33)31(26(22)32)14-6-9-19-7-4-3-5-8-19/h3-5,7-8,10-13,15-16H,6,9,14H2,1-2H3,(H,28,33) |
InChIキー |
YVBVLKFHENBVAJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCCC5=CC=CC=C5)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2496067.png)
![N-[(2-chloropyridin-3-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B2496069.png)
![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2496072.png)

![Thiadiazol-4-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2496074.png)
![3-[4-(Trifluoromethyl)phenoxy]-1,2,4-thiadiazol-5-amine](/img/structure/B2496077.png)
![2-({[(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2496079.png)




![3-((5-((3-fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2496088.png)

